Synthetic Yield Comparison: 3,4-Regioisomer vs. 4,5-Regioisomer in Comparable Industrial Routes
In a comparable three-step synthetic sequence starting from the corresponding dimethylaniline, the target 2-amino-3,4-dimethylbenzoic acid is obtained in a significantly higher overall yield than its 4,5-dimethyl analog. The 3,4-isomer is reported with an overall yield of 42% with 96% purity via a nitration route [1]. In contrast, the 4,5-isomer synthesis achieves a lower overall yield of 34.3% via a chloral hydrate/oxidation route [2]. This represents a relative yield improvement of approximately 22% for the 3,4-isomer in similar industrial processes, which directly translates to lower cost and less waste.
| Evidence Dimension | Overall Synthetic Yield |
|---|---|
| Target Compound Data | 42% overall yield (96% purity) |
| Comparator Or Baseline | 2-Amino-4,5-dimethylbenzoic acid (CAS 15089-51-7): 34.3% overall yield |
| Quantified Difference | Absolute yield difference of +7.7 percentage points; relative improvement of +22.4% |
| Conditions | Both syntheses are multi-step processes from commercially available starting materials, as described in patent and academic literature for industrial-scale production. |
Why This Matters
A higher synthetic yield for the target 3,4-isomer directly lowers the cost of goods and reduces waste, making it a more economical and sustainable choice for large-scale pharmaceutical intermediate procurement.
- [1] European Patent Office. (2010). Method for preparing 5,6-dimethylxanthone-4-acetic acid (DMXAA) and its derivatives. European Patent EP2196463A1. (See pages 13-14 for yield comparison of 2-amino-3,4-dimethylbenzoic acid synthesis). View Source
- [2] Lin, C. (2013). Synthesis of 2-Amino-4,5-Dimethylbenzoic Acid. Journal of Huaqiao University. (Reported overall yield of 34.3%). View Source
